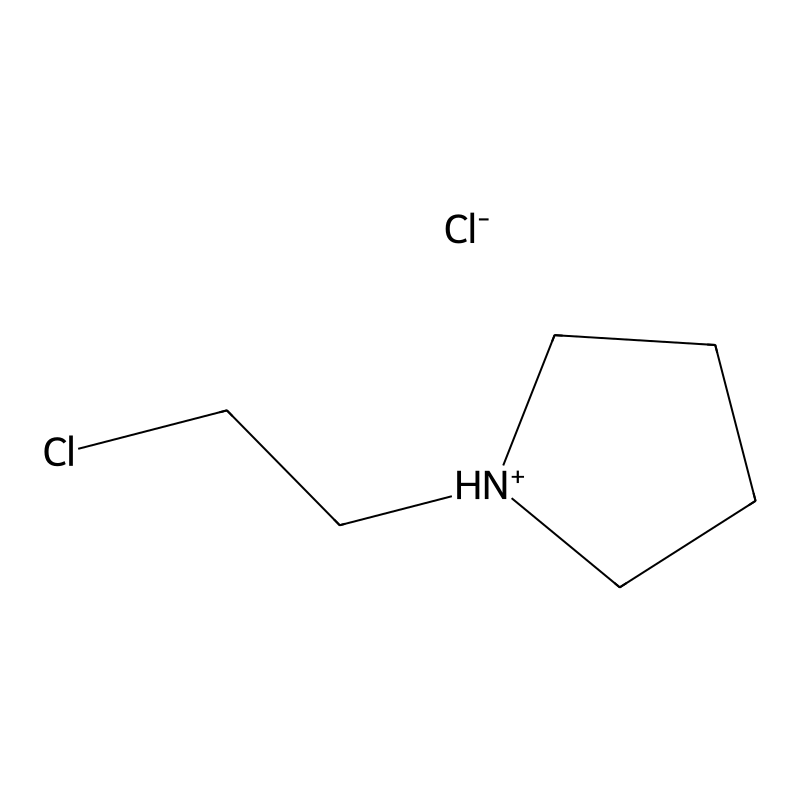

1-(2-Chloroethyl)pyrrolidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

1-(2-Chloroethyl)pyrrolidine hydrochloride is a chemical compound with the formula C6H12ClN∙HCl. It can be synthesized through various methods, including the reaction of pyrrolidine with 2-chloroethanol in the presence of an acid catalyst []. The resulting product is typically characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Potential Applications in Medicinal Chemistry:

Research suggests that 1-(2-Chloroethyl)pyrrolidine hydrochloride may possess some biological activities relevant to medicinal chemistry. Studies have explored its potential as:

- Antimicrobial agent: The compound has exhibited antibacterial and antifungal properties against various pathogens [, ]. However, further research is needed to determine its efficacy and safety in therapeutic settings.

- Intermediate in organic synthesis: Due to its functional groups, 1-(2-Chloroethyl)pyrrolidine hydrochloride can serve as a building block for synthesizing more complex molecules with potential therapeutic applications [].

1-(2-Chloroethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 170.08 g/mol. It is classified under the CAS number 7250-67-1. This compound is known for its hygroscopic nature, requiring storage under nitrogen at ambient temperatures to maintain stability. Its appearance ranges from white to green to brown powder or crystalline form .

General safety practices when handling any unknown compound include:

- Wearing gloves, safety glasses, and a lab coat.

- Working in a well-ventilated fume hood.

- Consulting the Safety Data Sheet (SDS) for specific handling and disposal instructions (if available).

- Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles in reactions, forming new compounds.

- Alkylation: It can act as an alkylating agent, introducing the pyrrolidine moiety into larger molecules.

- Hydrochloride Formation: The compound forms hydrochloride salts, which can enhance its solubility and stability in solution.

Research indicates that 1-(2-Chloroethyl)pyrrolidine hydrochloride exhibits biological activities that may include:

- Neuroactive Properties: It has been investigated for its potential effects on neurotransmitter systems, although specific mechanisms remain to be fully elucidated.

- Toxicological Effects: The compound is classified as harmful if swallowed and causes skin and eye irritation, indicating potential cytotoxicity .

- Pharmacological Potential: It may serve as a precursor in the synthesis of pharmaceuticals due to its structural features resembling other biologically active compounds.

Several synthesis methods have been developed for 1-(2-Chloroethyl)pyrrolidine hydrochloride:

- Direct Chlorination: Pyrrolidine can be reacted with chloroethyl chloride under controlled conditions to yield the desired compound.

- N-Alkylation of Pyrrolidine: Using alkyl halides in the presence of bases can facilitate the formation of 1-(2-Chloroethyl)pyrrolidine.

- Hydrochloride Salt Formation: The hydrochloride form can be obtained by treating the base form of the compound with hydrochloric acid.

These methods focus on optimizing yield and purity while minimizing by-products.

Interaction studies involving 1-(2-Chloroethyl)pyrrolidine hydrochloride have revealed:

- Reactivity with Nucleophiles: The chloroethyl group is susceptible to nucleophilic attack, leading to diverse reaction pathways.

- Potential Drug Interactions: Preliminary studies suggest it may interact with neurotransmitter receptors, although further research is necessary to clarify these interactions.

Similar Compounds

Several compounds share structural or functional similarities with 1-(2-Chloroethyl)pyrrolidine hydrochloride:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-(2-Bromoethyl)pyrrolidine | 7250-66-0 | Similar alkyl halide reactivity |

| 2-Pyrrolidinoethyl chloride | 100-87-8 | Related structure, differing halogen |

| N-Methylpyrrolidine | 100-43-6 | Variation in nitrogen substitution |

These compounds are unique due to variations in their halogen groups or nitrogen substitutions, which influence their reactivity and biological activity.

UNII

GHS Hazard Statements

H302 (11.76%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (94.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant